molecular formula C8H6FNO5 B2854127 2-(3-Fluoro-4-nitrophenoxy)acetic acid CAS No. 168897-65-2

2-(3-Fluoro-4-nitrophenoxy)acetic acid

Cat. No.: B2854127
CAS No.: 168897-65-2
M. Wt: 215.136
InChI Key: ITHOGDVBQQBPIZ-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-nitrophenoxy)acetic acid is an organic compound with the molecular formula C8H6FNO5. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-fluoro-4-nitrophenoxy group.

Mechanism of Action

Target of Action

It has been evaluated for its antitubercular activities , suggesting that it may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis.

Mode of Action

It’s synthesized from 3-fluoro-4-nitrophenol and chloroacetic acid , and its interaction with its targets likely involves the formation of covalent bonds, leading to inhibition of the target’s function.

Biochemical Pathways

Given its antitubercular activity, it may interfere with the metabolic pathways of Mycobacterium tuberculosis, leading to the bacterium’s death .

Result of Action

2-(3-Fluoro-4-nitrophenoxy)acetic acid and its derivatives have shown potent to moderate activity against M. tuberculosis H37Rv, with MIC (Minimum Inhibitory Concentration) values ranging from 4 to 64 μg/mL . The most potent derivative demonstrated no inhibitory effects against six different tumor cell lines , indicating a degree of selectivity in its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-nitrophenoxy)acetic acid typically involves the reaction of 3-fluoro-4-nitrophenol with chloroacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, displacing the chloride ion and forming the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-nitrophenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoro-4-nitrophenoxy)acetic acid is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the nitro group contributes to its biological activity .

Properties

IUPAC Name

2-(3-fluoro-4-nitrophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO5/c9-6-3-5(15-4-8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHOGDVBQQBPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168897-65-2
Record name 2-(3-fluoro-4-nitrophenoxy)acetic acid
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